N-[3,5-bis(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl groups and is used as a catalyst in organic reactions.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea: Another compound with similar structural motifs and applications in catalysis.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets and its use in advanced synthetic methodologies .
Properties
Molecular Formula |
C20H12F7N3O3 |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H12F7N3O3/c1-33-15-9-16(31)30(14-4-2-12(21)3-5-14)29-17(15)18(32)28-13-7-10(19(22,23)24)6-11(8-13)20(25,26)27/h2-9H,1H3,(H,28,32) |
InChI Key |
BKJAQVYFGKEADP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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